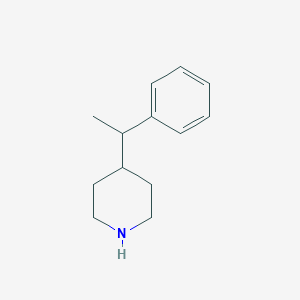

4-(1-Phenylethyl)piperidine

Description

Properties

IUPAC Name |

4-(1-phenylethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBPNRNFONDOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791726-25-5 | |

| Record name | 4-(1-phenylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 1 Phenylethyl Piperidine and Complex Derivatives

Pioneering and Contemporary Synthetic Routes to the 4-(1-Phenylethyl)piperidine Core

The construction of the this compound skeleton can be achieved through various synthetic routes, ranging from classical multi-step sequences to more modern and efficient one-pot procedures.

Classical Reaction Sequences and Multi-Step Synthesis Strategies

A predominant and well-established method for synthesizing 4-substituted piperidines is the Dieckmann cyclization. researchgate.net This intramolecular condensation of a diester, typically derived from the reaction of a primary amine with two equivalents of an acrylate (B77674), forms a β-ketoester. Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone (B1582916). researchgate.net For the synthesis of N-phenethyl-4-piperidone, a key precursor, phenethylamine (B48288) is condensed with methyl acrylate to produce the corresponding amino-diester in high yield. researchgate.net The subsequent Dieckmann cyclization of this intermediate, followed by hydrolysis, affords N-phenethyl-4-piperidone. researchgate.net

Another classical approach involves the aza-Michael reaction. A one-pot oxidation-cyclization method has been developed using divinyl ketone as a substrate for a double aza-Michael addition, leading to the formation of N-substituted 4-piperidones. kcl.ac.uk This method has proven effective for creating a diverse range of these compounds in moderate to good yields over two steps. kcl.ac.uk

Reductive amination of a 4-piperidone precursor is also a common strategy. For instance, N-phenethyl-4-anilinopiperidine can be prepared by the reductive amination of N-phenethyl-4-piperidone with aniline (B41778) in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. google.comnih.gov

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound and its derivatives is of significant interest due to the often stereospecific nature of biological activity. Several asymmetric strategies have been developed to achieve this.

One approach utilizes a chiral auxiliary. For example, employing (S)-α-phenylethylamine as the primary amine in the aza-Michael cyclization with substituted divinyl ketones results in separable diastereomeric 4-piperidone products with resolved stereochemistry at the 2-position of the piperidine (B6355638) ring. kcl.ac.ukacs.org These chiral building blocks can then be used to synthesize more complex molecules with defined stereochemistry. acs.org Similarly, "asymmetric electrophilic α-amidoalkylation" reactions using a chiral alkylaminocarbonyl unit as a chiral auxiliary have been used for the stereoselective synthesis of 2-substituted piperidine derivatives. znaturforsch.com

Another strategy involves the use of chiral catalysts. An asymmetric route to chiral, nonracemic 2-substituted piperidines has been developed, demonstrating the synthesis of specific alkaloids. acs.org Furthermore, a multi-component coupling reaction has been utilized for the rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine, installing the C-2 stereogenic center with high diastereocontrol. rsc.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer high efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Coupling and Cyclization Reactions

Palladium-catalyzed reactions have been instrumental in the synthesis of functionalized piperidines. A Pd-catalyzed annulation strategy using a cyclic carbamate (B1207046) precursor provides a general route to a range of these products. epa.gov An asymmetric catalytic variant of this method allows for the efficient synthesis of these heterocycles with high levels of enantiocontrol. epa.gov Gold-catalyzed cyclization of N-homopropargyl amides has also been employed in a one-pot synthesis of piperidin-4-ols, demonstrating high diastereoselectivity. nih.gov

Metal-catalyzed cross-coupling reactions are also crucial for derivatization. For instance, the lithiation of N-Boc piperidine followed by transmetalation to an organozinc reagent sets the stage for a Negishi-type cross-coupling to introduce aryl groups at the α-position. researchgate.net

Organocatalytic and Biocatalytic Transformations for Chiral Induction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Polysubstituted piperidines can be synthesized from aldehydes and nitroolefins via a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol, forming four contiguous stereocenters with excellent enantioselectivity. nih.gov Piperidine itself can act as an organocatalyst in certain reactions. researchgate.net A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key intermediate for a subsequent Mannich reaction. rsc.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. nih.govresearchgate.net Transaminases have been shown to be effective in the amination of various piperidone substrates. ucl.ac.uk For example, several transaminases accept 1-(1-phenylethyl)-4-piperidone as a substrate. ucl.ac.uk These enzymatic methods often proceed with high enantio- and stereoselectivity under mild reaction conditions. researchgate.net

Derivatization and Functionalization Strategies for this compound Analogs

The this compound core serves as a versatile scaffold for the synthesis of a wide range of functionalized analogs. Derivatization can occur at the piperidine nitrogen, the piperidine ring, or the phenylethyl group.

A common derivatization involves the alkylation or acylation of the piperidine nitrogen. For example, the synthesis of fentanyl analogs involves the reaction of 4-anilino-N-phenethylpiperidine (ANPP) with propionyl chloride. wikipedia.org The piperidine nitrogen and the phenylethyl group allow for modular derivatization, for instance, by functionalizing the piperidine ring with electrophilic groups for conjugation to other molecules.

Functionalization of the piperidine ring can be achieved through various reactions. Aldol condensation of 1-phenylethyl-4-piperidinone with aromatic aldehydes can introduce substituents at the 3 and 5 positions. tandfonline.com The resulting piperidone can be further modified, for example, through a Wittig reaction followed by hydrolysis to yield 4-formyl piperidines. kcl.ac.uk The synthesis of dihydroxy compounds with hydroxyl groups on both the piperidine ring and the N-phenylethyl side chain has also been reported. nih.gov

The table below summarizes some of the key synthetic strategies discussed:

| Synthetic Strategy | Key Reaction Type | Starting Materials (Examples) | Product (Example) | Reference(s) |

| Classical Multi-Step | Dieckmann Cyclization | Phenethylamine, Methyl acrylate | N-phenethyl-4-piperidone | researchgate.net |

| Classical Multi-Step | Aza-Michael Addition | Divinyl ketone, (S)-α-phenylethylamine | Chiral 4-piperidones | kcl.ac.uk |

| Asymmetric Synthesis | Chiral Auxiliary | (S)-α-phenylethylamine, Divinyl ketones | Diastereomeric 4-piperidones | kcl.ac.ukacs.org |

| Metal-Catalyzed | Pd-Catalyzed Annulation | Cyclic carbamate | Functionalized piperidines | epa.gov |

| Organocatalysis | Domino Michael Addition | Aldehydes, Nitroolefins | Polysubstituted piperidines | nih.gov |

| Biocatalysis | Transamination | 1-(1-phenylethyl)-4-piperidone | Chiral aminopiperidines | ucl.ac.uk |

| Derivatization | Aldol Condensation | 1-phenylethyl-4-piperidinone, Aromatic aldehydes | 3,5-disubstituted-4-piperidinones | tandfonline.com |

N-Substitution Reactions at the Piperidine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the piperidine ring is a common site for synthetic elaboration, primarily through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of numerous complex derivatives, including potent analgesics. wikipedia.orgwho.int

N-Alkylation: This process involves the introduction of an alkyl or aralkyl group onto the piperidine nitrogen. A common strategy is the reaction of a secondary piperidine amine with an appropriate alkyl halide, such as 2-phenylethyl chloride or bromide. ajrconline.orggoogle.comgoogle.com For instance, the N-alkylation of N-(4-piperidyl)propionanilide with 2-phenylethyl chloride is a key step in one of the established synthetic routes to fentanyl. ajrconline.org Reductive alkylation, using a carbonyl compound like phenylacetaldehyde (B1677652) in the presence of a reducing agent, also serves as an effective method for introducing the phenethyl group. ajrconline.orgnih.gov

N-Acylation: Acylation of the piperidine nitrogen introduces a carbonyl-containing group, forming an amide. This is typically achieved by reacting the piperidine derivative with an acylating agent such as an acid chloride or anhydride (B1165640). ajrconline.orggoogle.com Propionyl chloride and propionic anhydride are frequently used to introduce the propanoyl group, a critical feature in many fentanyl-related compounds. ajrconline.orgnih.gov Other anhydrides, like acetic anhydride and butyric anhydride, have also been employed to generate a variety of N-acyl derivatives. google.com

The table below summarizes representative N-substitution reactions on piperidine precursors to generate complex derivatives structurally related to this compound.

| Reaction Type | Starting Material (Piperidine Derivative) | Reagent | Product | Reference |

| N-Alkylation | N-(4-piperidyl)propionanilide | 2-Phenylethyl chloride | N-[1-(β-phenylethyl)-4-piperidyl]propionanilide (Fentanyl) | ajrconline.orggoogle.com |

| N-Alkylation | 4-Anilinopiperidine (4-ANPP) | Phenethyl halide | 4-Anilino-N-phenethylpiperidine (ANPP) | google.com |

| N-Alkylation | Amine (deprotected piperidine) | 2-(Thiophen-2-yl)-ethyl mesylate | Sufentanil precursor | nih.gov |

| N-Acylation | 4-Anilino-N-phenethylpiperidine (ANPP) | Propionyl chloride or Propionic anhydride | N-[1-(β-phenylethyl)-4-piperidyl]propionanilide (Fentanyl) | ajrconline.org |

| N-Acylation | 1-Benzyl-4-anilinopiperidine | Butyric anhydride | N-(1-benzyl-4-piperidyl)butyranilide | google.com |

| N-Acylation | 1-Benzyl-4-anilinopiperidine | Ethyl chloroformate | Ethyl N-(1-benzyl-4-piperidyl)-N-phenylcarbamate | google.com |

Modifications and Substitutions on the Phenylethyl Moiety

The phenylethyl group attached to the piperidine nitrogen offers another site for structural diversification. Modifications can be made to either the phenyl ring or the ethyl linker, altering the compound's steric and electronic properties. wikipedia.org

Substitutions on the Phenyl Ring: The aromatic ring can be substituted with various functional groups, including halogens, alkyls, and nitro groups. wikipedia.org For example, the introduction of a fluorine atom onto the phenyl ring results in compounds like para-fluorofentanyl. ncleg.netfederalregister.gov These halogenated analogues are often synthesized from corresponding halogenated precursor chemicals. federalregister.gov

Modifications of the Ethyl Chain: The two-carbon ethyl chain can be lengthened or shortened. The addition of a methylene (B1212753) group creates "homo" analogues, while its removal results in a benzyl (B1604629) substituent. wikipedia.org Furthermore, substitution on the chain itself, such as the addition of a methyl group, leads to derivatives like alpha-methylfentanyl. la.gov

Replacement of the Phenyl Ring: The entire phenyl group can be replaced by other cyclic systems, such as a thienyl ring, to produce analogues like thiofentanyl. wikipedia.orgncleg.net

The following table details various modifications applied to the phenylethyl group.

| Modification Type | Example Derivative Name | Description of Change | Reference |

| Phenyl Ring Substitution | para-Fluorofentanyl | A fluorine atom is added to the para position of the phenyl ring. | ncleg.netfederalregister.gov |

| Phenyl Ring Substitution | Beta-Hydroxyfentanyl | A hydroxyl group is added to the beta-carbon of the ethyl chain. | la.gov |

| Ethyl Chain Modification | Benzylfentanyl | A methylene group is removed from the ethyl chain, resulting in a benzyl group. | wikipedia.org |

| Ethyl Chain Modification | Homofentanyl | A methylene group is added to the ethyl chain. | wikipedia.org |

| Ethyl Chain Substitution | Alpha-methylfentanyl | A methyl group is added to the alpha-carbon of the ethyl chain. | la.gov |

| Phenyl Ring Replacement | Thiofentanyl | The phenyl group is replaced by a thiophene (B33073) ring. | ncleg.net |

Diversification at the Piperidine Ring System (e.g., C-2, C-3, C-4, C-5, C-6 Positions)

While N-1 and C-4 are common points of substitution, the other carbon atoms (C-2, C-3, C-5, C-6) of the piperidine ring provide further opportunities for creating structural diversity and influencing molecular conformation. wikipedia.orgacs.org Such substitutions can include alkyl, alkoxyl, ester, and hydroxyl groups. wikipedia.org

C-2 and C-6 Positions: The positions alpha to the nitrogen are key targets for stereoselective synthesis. Anodic cyanation of (S)-(-)-1-(1-phenylethyl)piperidine has been shown to regioselectively introduce a nitrile group at the C-2 position, which can be further alkylated. thieme-connect.com Aza-Michael additions to divinyl ketones are also used to create 2-substituted 4-piperidones, which are versatile building blocks. nih.govkcl.ac.uk The introduction of a thiocarbonyl group at C-2 has been observed to distort the piperidine ring from a standard chair conformation to a half-chair conformation. iucr.orgnih.gov

C-3 and C-5 Positions: Modifications at the C-3 position have been explored to modulate biological activity. Syntheses for 3-methoxy-fentanyl and 3-carbomethoxy-fentanyl have been developed, starting from 1-(2-phenylethyl)-piperidine-4-one. nih.gov The introduction of methyl groups at the C-3 position has also been investigated, leading to compounds such as cis-methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate. nih.gov

C-4 Position: The C-4 position is a critical site for substitution. Beyond the attachment of the core phenylethyl group, further functionalization at this carbon is common. For example, the synthesis of carfentanil involves the addition of a methyl carboxylate group at the 4-position of the piperidine ring. wikipedia.orgnih.gov Other derivatives feature a methoxymethyl group at this position. nih.gov The synthesis of 4-hydroxy-4-carboxypiperidines also demonstrates a pathway for dual functionalization at the C-4 carbon. mdpi.com

The table below provides examples of synthetic diversification at various positions on the piperidine ring.

| Position | Reaction/Modification | Reagents/Method | Resulting Structure/Intermediate | Reference |

| C-2 | Anodic Cyanation & Alkylation | NaCN, electrolysis; Propyl iodide | (2S)-1-[(1S)-1-Phenylethyl]-2-propylpiperidine | thieme-connect.com |

| C-2 | Aza-Michael Addition | Divinyl ketones, S-α-phenylethylamine | 2-Substituted 1-S-α-phenylethyl-4-piperidones | nih.govkcl.ac.uk |

| C-2 | Thionation | Lawesson's reagent | Piperidine-2-thione derivative | iucr.org |

| C-3 | Methoxy (B1213986)/Carbomethoxy Introduction | Oxidation, methylation / Dieckmann cyclization | 3-Methoxy-fentanyl / 3-Carbomethoxy-fentanyl | nih.gov |

| C-3 | Methylation | Not specified | cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate | nih.gov |

| C-4 | Carboxymethylation | Not specified | Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (Carfentanil) | wikipedia.orgnih.gov |

| C-4 | Hydroxymethylation & Etherification | Reduction with Red-Al, ether formation | N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (Sufentanil precursor) | nih.gov |

| C-4 | Hydroxycarboxylation | Cyanohydrin hydrolysis | 1-(2-Phenylethyl)-4-hydroxy-4-carboxypiperidine | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 1 Phenylethyl Piperidine Analogs

Delineation of Key Pharmacophoric Elements for Biological Target Interaction

Pharmacophoric elements are the essential structural features of a molecule that are responsible for its biological activity. For 4-(1-Phenylethyl)piperidine analogs, key elements include the basic piperidine (B6355638) nitrogen, the phenyl ring, and the ethyl linker. Studies on related structures have demonstrated that the basicity of the piperidine nitrogen is often critical for activity. For example, in a series of astemizole (B1665302) analogues, reducing the basicity of this nitrogen led to a loss of antiplasmodium activity up.ac.za. The phenethyl moiety is also considered significant for potency up.ac.za.

Pharmacophore models for related piperidine and piperazine-based ligands often identify a positive ionizable functionality (the piperidine nitrogen), a primary hydrophobic group (the phenylethyl tail), and a secondary hydrophobic group (the benzyl (B1604629) moiety) as crucial for binding to targets like the sigma-1 receptor nih.gov.

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, can have a profound impact on its biological activity. The chiral center at the ethyl linker of this compound means that its analogs can exist as different stereoisomers, which often exhibit significant differences in potency and efficacy.

Research into N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a potent analgesic agent with three chiral centers, highlights the importance of stereochemistry. The eight optically active isomers of this compound show extreme differences in analgesic activity nih.gov. The most potent isomers were found to have the (3R,4S) configuration at the piperidine ring and the (S) configuration at the phenylethyl side chain's chiral carbon. This demonstrates that a specific spatial arrangement is highly beneficial for potent interaction with opioid mu receptors nih.gov.

Similarly, studies on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, which are structurally related, found that the S-(+) enantiomers possessed significantly stronger analgesic activity than their R-(-) counterparts nih.gov. In one case, the most potent S-(+) enantiomer was 105 times more potent than morphine nih.gov. Interestingly, the more active enantiomer in this series, (S)-(+)-5, has the opposite configuration to that of morphine at its asymmetric center nih.gov. This underscores that stereochemistry is a critical determinant of biological activity, dictating how well the ligand can fit into its target binding site.

| Compound Series | Enantiomer | Relative Analgesic Activity | Reference |

|---|---|---|---|

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | S-(+) enantiomers | Stronger analgesic activity | nih.gov |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | R-(-) enantiomers | Weaker analgesic activity; some showed narcotic antagonist activity | nih.gov |

| Ohmefentanyl Analogs | (3R,4S,2'S)-(+)-cis isomer | ED50 = 0.00106 mg/kg (13,100 times morphine) | nih.gov |

| Ohmefentanyl Analogs | (3R,4S,2'R)-(-)-cis isomer | ED50 = 0.00465 mg/kg (2,990 times morphine) | nih.gov |

Altering the substituents on the phenyl ring or the piperidine ring can significantly modulate the activity and selectivity of this compound analogs. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents play a key role.

In studies of astemizole analogues, substitution with electron-withdrawing groups (EWGs) on the phenyl ring generally favored antiplasmodium activity. For instance, a trifluoromethyl (CF3) substituted analog showed enhanced potency, as did analogs with ester groups up.ac.za. Conversely, replacing the phenyl moiety with either aromatic or aliphatic heterocycles resulted in a significant loss of potency, indicating the phenyl group itself is a crucial element for activity in that series up.ac.za.

Modifications to the piperidine ring are also critical. Replacing the 4-aminopiperidine (B84694) group in astemizole with an open-chain diamine led to a 4- to 8-fold reduction in potency up.ac.za. This suggests that the cyclic constraint of the piperidine ring is important for maintaining the optimal conformation for binding.

Computational Chemistry and Molecular Modeling in this compound Research

Computational methods are indispensable tools for investigating the SAR of this compound analogs at a molecular level. These techniques provide insights that can guide the design and optimization of new compounds mdpi.com.

In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design (LBDD) approaches are employed gardp.orgnih.gov. LBDD relies on the knowledge of molecules that are known to interact with the target to develop a pharmacophore model nih.gov. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity.

For this compound derivatives, a pharmacophore model would typically include a hydrophobic feature corresponding to the phenylethyl group and a positive ionizable feature for the piperidine nitrogen. By analyzing a series of active and inactive compounds, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be generated to correlate the chemical features of the molecules with their biological activity nih.gov. These models can then be used to virtually screen large chemical databases to identify new molecules that fit the pharmacophore and are predicted to be active nih.govmdpi.com.

When the 3D structure of the target protein is available, Structure-Based Drug Design (SBDD) becomes a powerful tool ucl.ac.ukarxiv.org. Molecular docking is a key SBDD technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein ucl.ac.uk.

In the context of this compound research, docking simulations can elucidate how analogs bind within the active site of a target receptor, such as the sigma-1 or opioid receptors. For example, a computational study on piperidine/piperazine-based compounds used docking to analyze the binding mode of a potent sigma-1 receptor agonist nih.gov. The results showed that the piperidine nitrogen formed the positive ionizable functionality, while the phenyl and benzyl groups occupied hydrophobic pockets within the binding site, which is consistent with pharmacophore models nih.gov. Such simulations allow researchers to visualize key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, thereby rationalizing observed SAR data and guiding the design of new analogs with improved binding affinity.

| Approach | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| Ligand-Based Drug Design (LBDD) | Uses knowledge of active and inactive ligands to build a pharmacophore model when the target structure is unknown. | Developing 3D-QSAR models to predict the activity of new analogs and for virtual screening. | gardp.orgnih.govnih.gov |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the biological target to design ligands with high binding affinity. | Performing molecular docking simulations to predict binding modes and affinities of analogs in target proteins like opioid or sigma receptors. | nih.govucl.ac.uk |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of both the ligand and its target protein over time mdpi.com. This is crucial because both molecules are flexible, and their conformations can change upon binding nih.gov.

For this compound analogs, MD simulations can be used to refine docking poses and assess the stability of the predicted ligand-protein complex nih.gov. By simulating the complex in a more realistic environment (e.g., surrounded by water molecules), researchers can observe how the ligand settles into the binding pocket and identify the most stable interactions mdpi.com. Conformational analysis via MD simulations can reveal the preferred shapes of the ligand in solution and in the bound state, providing critical insights into the energetic costs and benefits of binding nih.gov. This information is invaluable for understanding why certain stereoisomers or substituted analogs are more active than others.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities. These models allow for the prediction of the activity of newly designed analogs, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

Development of Predictive Models for Biological Efficacy and ADME Properties

The development of predictive QSAR models for this compound analogs has been instrumental in understanding the structural requirements for their biological activity. A notable example is the study of mono-substituted 4-phenylpiperidines, which are structurally analogous to this compound, and their effects on the dopaminergic system. Researchers have successfully developed Partial Least Squares (PLS) regression models to correlate the physicochemical properties of these compounds with their binding affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A), two important targets in the central nervous system. nih.govresearchgate.netgu.se

In these models, a variety of molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. By correlating these descriptors with the experimentally determined biological activities, a mathematical equation is derived that can predict the activity of new, unsynthesized compounds.

For instance, a QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists utilized a neural network approach. nih.gov A large number of molecular descriptors were initially calculated and then a smaller, more relevant set was selected using a combination of partial least squares (PLS) and two-stage least squares methods. This highlights a critical step in QSAR modeling: the selection of appropriate descriptors that capture the most important structural features influencing the biological activity.

The predictive power of these QSAR models is rigorously evaluated using statistical methods. Key statistical parameters include the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability. A high Q² value (typically > 0.5) is a good indicator of a robust and predictive QSAR model. gu.se

The insights gained from these models are invaluable for medicinal chemists. For example, the models for D2 receptor affinity in 4-phenylpiperidine analogs revealed the critical role of the position and physicochemical character of substituents on the phenyl ring. nih.gov This knowledge allows for the rational design of new analogs with potentially enhanced affinity and selectivity.

Table 1: Example of a QSAR Model for Dopamine D2 Receptor Affinity of 4-Phenylpiperidine Analogs

| Descriptor | Coefficient | Description |

| ClogP | 0.45 | Lipophilicity |

| MR | -0.12 | Molar Refractivity (related to volume) |

| σ_meta | 0.78 | Hammett constant for meta-substituents (electronic effect) |

| Model Statistics | ||

| R² | 0.85 | |

| Q² | 0.72 |

This is a representative table based on findings in the field. Actual values may vary between specific models.

Furthermore, cheminformatics approaches are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound analogs. iapchem.orgnih.govdoaj.org Predictive models for properties like aqueous solubility, blood-brain barrier penetration, and metabolic stability are crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process, thereby reducing the likelihood of late-stage failures. iapchem.orgnih.govdoaj.org

Application of Machine Learning and AI in this compound SAR Exploration

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery, including the exploration of Structure-Activity Relationships (SAR) for compounds like this compound. clinmedkaz.orgmdpi.com These advanced computational techniques can handle large and complex datasets, uncovering intricate patterns that may not be apparent with traditional QSAR methods. mdpi.comnih.gov

Various machine learning algorithms are being applied to predict the biological activity and properties of drug candidates. These include both regression models for predicting continuous activity values and classification models for categorizing compounds as active or inactive. Some commonly used algorithms in SAR studies include:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data.

A key advantage of machine learning models is their ability to learn from vast amounts of chemical and biological data. nih.gov For instance, a study on dopamine D3 and D2 receptor ligands utilized machine learning to build robust QSAR models for predicting binding affinities. chemrxiv.org These models demonstrated strong correlations between predicted and experimentally observed values, highlighting their potential for accurately screening virtual libraries of compounds. chemrxiv.org

The performance of machine learning models is assessed using various metrics. For regression models, the coefficient of determination (R²) and the root-mean-square error (RMSE) are commonly used. For classification models, metrics such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC) are employed to evaluate their predictive power.

Table 2: Performance of Machine Learning Models in Predicting Biological Activity

| Machine Learning Algorithm | Dataset Size | R² (test set) | RMSE (test set) |

| Random Forest | 500 compounds | 0.82 | 0.35 |

| Support Vector Machine | 500 compounds | 0.78 | 0.41 |

| Deep Neural Network | 1000+ compounds | 0.88 | 0.29 |

This table presents typical performance metrics for different machine learning models in the context of biological activity prediction and is for illustrative purposes.

A significant aspect of applying machine learning in SAR exploration is the ability to perform feature importance analysis . This technique helps to identify which molecular descriptors or structural features are most influential in determining the biological activity of the compounds. mdpi.com For this compound analogs, this could reveal the critical contributions of specific functional groups or physicochemical properties to their therapeutic effect. This information provides invaluable feedback to medicinal chemists, guiding the design of more potent and selective molecules.

The integration of AI and machine learning into the SAR workflow for this compound and its analogs holds immense promise for accelerating the discovery of novel therapeutics with optimized efficacy and ADME profiles. As these computational tools continue to evolve, they will undoubtedly play an increasingly central role in the future of drug design.

Preclinical Pharmacological Investigations of 4 1 Phenylethyl Piperidine and Its Analogs in Model Systems

In Vitro Receptor Binding and Functional Assays with Defined Biological Targets

G Protein-Coupled Receptor (GPCR) Interaction Profiling (e.g., Opioid Receptors, Serotonin (B10506) Receptors)

The 4-(1-phenylethyl)piperidine scaffold and its analogs have been the subject of extensive in vitro studies to characterize their interactions with various G protein-coupled receptors (GPCRs), which are crucial targets for therapeutic intervention in a wide range of diseases. These investigations typically involve radioligand binding assays to determine the affinity of the compounds for specific receptors and functional assays to elucidate their efficacy as agonists, antagonists, or inverse agonists.

Derivatives of this chemical class have shown significant affinity for opioid receptors. The binding affinity of fentanyl, a potent synthetic opioid containing the N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide structure, for the µ-opioid receptor is a key determinant of its analgesic properties. mdpi.com The core piperidine (B6355638) ring in a chair conformation is considered ideal for interaction with the µ-opioid receptor. researchgate.net Structure-activity relationship studies have revealed that modifications to the N-phenethyl group can significantly impact binding affinity at the µ-opioid receptor. nih.gov

In addition to opioid receptors, analogs of this compound have been evaluated for their interaction with serotonin receptors. For instance, ACP-103, a novel 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist, demonstrated high affinity in radioligand binding studies using membranes and whole cells expressing the human 5-HT2A receptor. nih.gov Functional assays confirmed its potent inverse agonist activity at this receptor, while showing lesser affinity and potency at the 5-HT2C receptor and a lack of activity at 5-HT2B and dopamine (B1211576) D2 receptors. nih.gov

Furthermore, the sigma (σ) receptors, which are non-opioid intracellular receptors, have been identified as targets for this compound derivatives. targetmol.comcaymanchem.com A series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated for their binding to σ1 and σ2 receptors. nih.gov Certain halogen-substituted sulfonamides displayed high affinity for σ1 receptors and low affinity for σ2 receptors, indicating subtype selectivity. nih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent sigma ligand with a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| ACP-103 | Human 5-HT2A | pK(i) of 9.3 (membranes), 9.70 (whole cells) | Inverse Agonist (pIC50 of 8.7) |

| ACP-103 | Human 5-HT2C | pK(i) of 8.80 (membranes), 8.00 (whole cells) | Inverse Agonist (pIC50 of 7.1) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 nM | Ligand |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 | 91.8 ± 8.1 nM | Ligand |

Enzyme Inhibition/Activation Kinetics and Substrate Specificity

Investigations into the enzymatic interactions of this compound analogs have revealed their potential to modulate the activity of specific enzymes. A study focusing on 4-phenethyl-1-propargylpiperidine-derived compounds identified them as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). mdpi.com The inhibitory potencies of these compounds were determined using established enzymatic assays. mdpi.com

The most potent inhibitor of human MAO-B in this series was found to be a 1,4-disubstituted trans-styrene derivative with a methoxy (B1213986) substituent, exhibiting an IC50 value of 72.3 ± 7.5 nM. mdpi.com The study also highlighted that the presence of a carbamate (B1207046) moiety led to covalent inhibition of human BChE, a finding supported by molecular docking studies and time-dependent inhibition of the enzyme. mdpi.com This suggests that these compounds could be promising candidates for further development as multi-target directed ligands.

| Compound | Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| 1,4-disubstituted trans-styrene derivative with methoxy substituent (Compound 6) | Human MAO-B | 72.3 ± 7.5 nM |

| Compound 9 | Human MAO-A | 15.5 ± 0.9 µM |

| Compound 10 | Human MAO-A | 34.0 ± 5.8 µM |

Ion Channel Modulation and Transporter Interaction Studies

The study of how chemical compounds interact with ion channels and transporters is a critical area of pharmacology. nih.govaurorabiomed.com.cn Ion channels, which are transmembrane proteins, regulate the flow of ions across cell membranes, and their modulation can have profound physiological effects. aurorabiomed.com.cn Fluorescence-based assays are commonly employed in high-throughput screening to identify compounds that modulate ion channel activity. nih.gov These assays can measure changes in membrane potential or ion flux. nih.gov

Similarly, transporter proteins play a vital role in the movement of substrates, including drugs, across biological membranes. Understanding the interaction of new chemical entities with these transporters is crucial for predicting potential drug-drug interactions. nih.gov Probe drug cocktails are often used in clinical studies to screen for transporter-mediated interactions. nih.gov

While the this compound scaffold is a component of molecules known to interact with CNS targets, specific data on the direct modulation of ion channels or extensive transporter interaction profiling for this core structure and its simple analogs are not widely available in the reviewed literature. Such studies would be essential to fully characterize the pharmacological profile of this chemical class and to identify any potential off-target effects related to ion channel or transporter function.

In Vivo Efficacy Studies in Non-Human Animal Models (excluding human clinical data)

Pharmacological Models for Specific Therapeutic Areas (e.g., CNS disorders, Pain, Infectious Diseases)

The therapeutic potential of this compound analogs has been explored in various in vivo animal models, particularly for central nervous system (CNS) disorders and pain. These preclinical studies are essential for establishing proof-of-concept and guiding further development. researchgate.net

In the realm of CNS disorders, analogs have been investigated for their antipsychotic-like properties. One study synthesized a series of compounds based on a 4-(2-aminoethyl)piperidine core, which had not been previously associated with trace amine-associated receptor 1 (TAAR1) modulation. nih.govnih.gov The most promising compounds were then evaluated in a dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion, which is relevant to schizophrenia. nih.govnih.gov One compound, AP163, demonstrated a statistically significant and dose-dependent reduction in hyperlocomotion in these rats, suggesting its potential as a novel treatment for disorders associated with increased dopaminergic function. nih.govnih.gov

For the therapeutic area of pain, several analogs of this compound have been assessed for their analgesic activity in rodent models. nih.govnih.gov A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates were screened for their analgesic and anti-inflammatory properties in mice and rats. nih.gov Certain compounds were found to be significantly more potent analgesics than the reference drugs. nih.gov Another study investigated a new narcotic antagonist analgesic, (-)-1-(3-methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]-piperazine, and its enantiomorph in mice and rats. nih.gov The S(+)-isomers were found to be 15 to 44 times more potent than morphine in these models. nih.gov

Behavioral Phenotyping and Functional Assessments in Rodent Models

Behavioral phenotyping and functional assessments in rodent models provide crucial insights into the in vivo effects of novel compounds and their potential therapeutic applications. For analogs of this compound, these studies have been instrumental in characterizing their pharmacological profiles.

In the context of antipsychotic-like efficacy, the 5-HT2A receptor inverse agonist ACP-103 was evaluated in several behavioral paradigms in rats and mice. nih.gov It was shown to attenuate head-twitch behavior induced by a 5-HT2A receptor agonist and to reduce hyperactivity induced by an N-methyl-d-aspartate (NMDA) receptor antagonist. nih.gov These behavioral effects are consistent with a 5-HT2A receptor mechanism of action and are indicative of potential antipsychotic utility. nih.gov

Regarding analgesic effects, behavioral assessments in mice revealed that the S(+)-isomers and racemates of certain piperazine (B1678402) derivatives produced a typical Straub tail reaction and increased spontaneous locomotor activity, which are characteristic opioid-like effects. nih.gov In contrast, the R(-)-isomers did not produce these effects. nih.gov Furthermore, one of the R(-)-isomers showed no significant physical dependence liability in mice, rats, and monkeys, highlighting its potential as a narcotic antagonist analgesic with a favorable side-effect profile. nih.gov These behavioral studies are critical for differentiating the in vivo effects of stereoisomers and for identifying compounds with the most promising therapeutic index.

Biomarker Identification and Target Engagement in Animal Studies

In preclinical pharmacology, the identification of biomarkers is crucial for understanding a compound's mechanism of action and for translating findings from animal models to clinical settings. Target engagement biomarkers, specifically, provide evidence that a drug candidate interacts with its intended molecular target in a living system. nih.govsapient.bio These biomarkers can be direct, such as measuring the occupancy of a receptor via imaging techniques like positron emission tomography (PET), or indirect, by measuring a downstream physiological or biochemical event that is a known consequence of the drug binding to its target. nih.gov Establishing a clear relationship between the degree of target engagement and the pharmacological response is a key objective in drug development, as it helps to validate the mechanism of action and determine effective dosing ranges. nih.govnih.gov

Pharmacodynamic (PD) biomarkers are often used as indirect measures of target engagement. They provide mechanistic evidence of a drug's effect following the binding event by quantifying changes in the biochemical pathway downstream of the target. sapient.bio For a compound like this compound or its analogs, this could involve measuring changes in neurotransmitter levels, second messenger concentrations, or enzyme activity in response to the compound's administration in animal models.

Despite the importance of this area, specific studies identifying target engagement biomarkers for this compound or its direct derivatives in animal models are not extensively available in the current scientific literature. While the principles of using such biomarkers are well-established for various therapeutic agents, dedicated research to identify and validate specific, reliable biomarkers for this particular class of piperidine compounds has not been reported. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for this compound and its analogs are diverse, reflecting the ability of this chemical scaffold to interact with multiple protein targets within the central nervous system. Research has focused on several key derivatives to elucidate these mechanisms, revealing interactions with various receptors and signaling pathways.

Intracellular Signaling Pathway Modulation by this compound Derivatives

Derivatives of this compound have been shown to modulate a variety of intracellular signaling pathways, primarily through their interaction with G-protein coupled receptors and other signaling proteins. The specific pathway affected is dependent on the structural modifications of the parent molecule.

One of the most studied targets for this class of compounds is the sigma-1 (σ1) receptor. targetmol.comcaymanchem.com The compound 4-Hydroxy-1-(2-phenylethyl)piperidine has been identified as a ligand for both sigma-1 receptors and muscarinic acetylcholine (B1216132) receptors (mAChR). targetmol.comcaymanchem.commedchemexpress.com The sigma-1 receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER). nih.gov Through protein-protein interactions, it can modulate numerous signaling pathways. In its resting state, it is associated with inositol (B14025) 1,4,5-triphosphate (IP3) receptors, regulating calcium (Ca2+) efflux from the ER. nih.gov Upon stimulation by a ligand, the sigma-1 receptor can translocate to the plasma membrane and influence the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The well-studied analog 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) , a potent sigma-1 receptor agonist, provides significant insight into this mechanism. Studies have demonstrated that PPBP modulates the coupling of neuronal nitric oxide synthase (nNOS) with its anchoring protein, postsynaptic density-95 (PSD-95). nih.gov This interaction is critical in excitotoxic signaling cascades. By attenuating the activity of nNOS, PPBP can reduce ischemia-induced nitric oxide (NO) production, a key mediator of neuronal damage. nih.govjohnshopkins.edu This suggests that sigma-1 receptor activation by PPBP initiates a signaling cascade that ultimately downregulates the nNOS pathway. johnshopkins.edu

Furthermore, fentanyl and its highly potent analogs, which are structurally related and contain the N-phenylethylpiperidine core, act as agonists at the μ-opioid receptor. nih.gov These receptors are classic G-protein-coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Other analogs have been developed as potent NMDA receptor antagonists, highlighting the scaffold's versatility. For instance, N-(2-phenoxyethyl)-4-benzylpiperidine was identified as a selective antagonist for the NR1/2B subunit of the NMDA receptor. nih.gov

| Analog/Derivative | Primary Target | Downstream Signaling Effect | Reference |

|---|---|---|---|

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 (σ1) Receptor | Modulates nNOS/PSD-95 coupling; attenuates NO production; regulates Ca2+ efflux from ER. | nih.govjohnshopkins.edu |

| 4-Hydroxy-1-(2-phenylethyl)piperidine | Sigma-1 (σ1) Receptor; Muscarinic Acetylcholine Receptor (mAChR) | Binds to σ1 and mACh receptors, implying modulation of their respective signaling pathways. | targetmol.comcaymanchem.com |

| Fentanyl and related compounds | μ-Opioid Receptor | Inhibition of adenylyl cyclase, reduction of cAMP, modulation of ion channels. | nih.gov |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA Receptor (NR1/2B subunit) | Antagonizes receptor activity, blocking ion flow. | nih.gov |

Gene Expression and Proteomic Changes Induced by Compound Exposure

The analysis of gene expression and proteomic profiles provides a comprehensive view of the cellular response to a pharmacological agent. Such studies can reveal novel drug targets, identify biomarkers of efficacy or toxicity, and elucidate mechanisms of action at a systems level. nih.govresearchgate.net Gene expression profiling, often conducted using microarray or RNA-sequencing technologies, quantifies changes in messenger RNA (mRNA) levels, indicating which genes are up- or downregulated following compound exposure. nih.govf1000research.com Proteomic analysis, typically using mass spectrometry-based techniques, complements this by measuring changes in protein abundance and post-translational modifications, which are the direct effectors of cellular function. nih.gov

However, a review of the published scientific literature indicates a lack of specific studies investigating the global gene expression or proteomic changes induced by exposure to this compound or its close analogs. While such research would be invaluable for fully understanding the cellular impact of these compounds—for example, by identifying entire pathways modulated by sigma-1 receptor agonism or μ-opioid receptor activation—these analyses have not yet been reported. Future research in this area would be critical to move beyond single-target interactions and understand the broader network effects of this compound class.

Cellular Uptake, Distribution, and Subcellular Localization Studies

Understanding how a compound is taken up by cells, how it is distributed within the cell, and where it ultimately localizes is fundamental to interpreting its pharmacological activity. The physicochemical properties of a molecule, such as lipophilicity and charge, largely govern its ability to cross the plasma membrane and accumulate in specific organelles. mdpi.com

For derivatives acting on cell-surface receptors like the μ-opioid or NMDA receptors, the initial interaction occurs at the plasma membrane. The ability of these compounds to produce centrally-mediated effects indicates they can cross the blood-brain barrier and distribute within the central nervous system, but detailed studies at the subcellular level are lacking.

Preclinical Metabolic Fate and Pharmacokinetic Characterization of 4 1 Phenylethyl Piperidine Analogs

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

In vitro hepatic systems, such as liver microsomes and hepatocytes, are fundamental tools for evaluating the metabolic stability of new chemical entities. These systems contain a wide array of drug-metabolizing enzymes and are instrumental in predicting a compound's metabolic clearance and identifying its metabolites.

The metabolic stability of a compound is often assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. frontiersin.orgenamine.net These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which are used to rank compounds and predict their in vivo clearance. nih.govnuvisan.com For many piperidine-containing compounds, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net

Studies on various 4-aminopiperidine (B84694) drugs have demonstrated that they are extensively metabolized by cytochrome P450s, with CYP3A4 being a major isoform involved in their N-dealkylation. mdpi.com Research on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and their piperidine (B6355638) amine bioisosteres indicated that replacement of a piperazine (B1678402) ring with a piperidine ring can improve metabolic stability in rat liver microsomes. nih.gov Similarly, other piperidine analogues have shown improved metabolic stability in rat liver microsomes. researchgate.net

| Species | Half-Life (t½, min) | Remaining Compound at 60 min (%) |

|---|---|---|

| Human | > 30 | 38.8 |

| Rat | 18.8 | 14.9 |

| Mouse | 7.7 | 3.1 |

| Dog | 4.2 | 0.3 |

| Monkey | 4.8 | 0.3 |

The biotransformation of 4-(1-phenylethyl)piperidine analogs can lead to the formation of various major and minor metabolites. Common metabolic pathways for related fentanyl analogs, which share a similar core structure, include N-dealkylation, hydroxylation of the piperidine ring and the phenylethyl side chain, N-oxidation, and amide hydrolysis. nih.gov For instance, the metabolism of α-methylfentanyl in rats leads to the formation of novel metabolites, including a p-hydroxy form on the aromatic ring of the phenethyl group. researchgate.net

In a study of a carfentanil metabolite, nine metabolites were produced through N-dealkylation, oxidation, N-dealkylation followed by oxidation, and glucuronidation. nih.gov Similarly, studies with other piperidine-containing compounds have identified aliphatic hydroxylation of the piperazine ring and subsequent oxidation as major metabolic pathways. frontiersin.org The piperidine ring itself can be oxidized to a ketone at the beta-position, a reaction dependent on cytochrome P-450. researchgate.net

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism, which is crucial for predicting potential drug-drug interactions. enamine.net For many 4-aminopiperidine drugs, CYP3A4 is a major contributor to their metabolism, particularly through N-dealkylation. mdpi.com However, other isoforms such as CYP2D6 can also play a significant role.

In the case of a carfentanil metabolite, recombinant human CYP3A5 showed the highest activity towards the formation of the major metabolite (M1), followed by CYP3A4 and CYP2C8. nih.gov Another metabolite (M8) was primarily formed by CYP3A4, followed by CYP2C19 and CYP2C8. nih.gov The kinetics of these reactions often follow the Michaelis-Menten model. nih.gov

In Vivo Pharmacokinetic (PK) Studies in Animal Models (excluding human clinical data)

In vivo pharmacokinetic studies in animal models are essential to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile in a whole biological system. These studies provide critical data on a compound's bioavailability and clearance rates.

ADME studies characterize the journey of a drug through the body. For a novel MET kinase inhibitor, GNE-A, which contains a fluorinated piperidine moiety, the compound exhibited rapid absorption in rats. nih.gov The volume of distribution for GNE-A ranged from 2.1 to 9.0 L/kg across different species, indicating broad distribution into tissues. nih.gov Plasma protein binding was high for this compound, ranging from 96.7% to 99.0%. nih.gov Blood-to-plasma concentration ratios suggested that it did not preferentially distribute into red blood cells. nih.gov

Studies on fentanyl, a related piperidine derivative, show that its distribution is affected by its lipophilicity, leading to storage in lipid compartments. The route of administration significantly impacts the absorption and subsequent distribution of these compounds.

Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged. nuvisan.com Clearance is a measure of the rate at which a drug is removed from the body. For the MET kinase inhibitor GNE-A, oral bioavailability varied significantly across species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov

Plasma clearance for GNE-A was low in mice and dogs (15.8 and 2.44 mL/min/kg, respectively) and moderate in rats and monkeys (36.6 and 13.9 mL/min/kg, respectively). nih.gov The terminal elimination half-life ranged from 1.67 hours in rats to 16.3 hours in dogs. nih.gov For another compound, PF-592379, clearance was low to moderate in dogs (6.3 and 8.5 ml/min/kg) and rats (44.8 and 58.2 ml/min/kg), with oral bioavailability of 28% in rats and 61-87% in dogs. researchgate.net

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) |

|---|---|---|---|---|

| Mouse | 88.0 | 15.8 | - | - |

| Rat | 11.2 | 36.6 | - | 1.67 |

| Monkey | 72.4 | 13.9 | - | - |

| Dog | 55.8 | 2.44 | - | 16.3 |

Brain Penetration and Tissue Distribution Studies

The ability of a drug to enter the brain is quantified by the brain-to-plasma concentration ratio (B/P ratio). A higher ratio generally indicates better brain penetration. For compounds targeting the central nervous system, a B/P ratio close to or greater than 1.0 is often desirable, suggesting the compound can effectively cross the blood-brain barrier nih.gov. However, a ratio significantly greater than 1.0 might indicate accumulation in the brain tissue nih.gov.

Studies on fentanyl, a potent synthetic opioid with a 1-(2-phenylethyl)-4-(N-propionylanilino)piperidine core structure, provide insights into the brain penetration of related analogs. Fentanyl is highly lipophilic and rapidly crosses the blood-brain barrier, reaching maximum concentrations in the brain almost instantaneously after intravenous administration in rats nih.gov. Following this initial peak, it redistributes to other tissues, such as muscle and fat nih.gov.

In a comparative study in rats, the brain concentrations and brain-to-plasma ratios of fentanyl and its analog, para-fluorofentanyl (pFF), were evaluated. The results showed that pFF exhibited significantly greater brain concentrations and a higher brain-to-plasma ratio compared to fentanyl, indicating its enhanced ability to cross the blood-brain barrier nih.gov. The brain-to-plasma ratio was calculated by dividing the brain concentration of the compound in specific regions by the plasma concentration one hour after administration nih.gov.

Brain-to-Plasma Ratios of Fentanyl and Para-fluorofentanyl (pFF) in Rats

| Compound | Brain Region | Mean Brain Concentration (ng/g) | Mean Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |

|---|---|---|---|---|

| Fentanyl | Hippocampus | 15.2 ± 2.1 | 10.5 ± 1.5 | 1.45 |

| Medulla | 18.9 ± 2.8 | 10.5 ± 1.5 | 1.80 | |

| Striatum | 16.5 ± 2.4 | 10.5 ± 1.5 | 1.57 | |

| Frontal Cortex | 14.8 ± 1.9 | 10.5 ± 1.5 | 1.41 | |

| pFF | Hippocampus | 25.8 ± 3.5** | 12.1 ± 1.8 | 2.13 |

| Medulla | 31.2 ± 4.1# | 12.1 ± 1.8 | 2.58 | |

| Striatum | 28.4 ± 3.9** | 12.1 ± 1.8 | 2.35 | |

| Frontal Cortex | 26.7 ± 3.6** | 12.1 ± 1.8 | 2.21 |

*Data are presented as mean ± SEM (n=6). *p < 0.01, #p < 0.001 compared to the corresponding fentanyl region. Data sourced from a study in male Sprague-Dawley rats nih.gov.

The tissue distribution of fentanyl has been shown to be rapid into highly perfused organs, followed by a slower redistribution into less perfused tissues. In rats, after a single intravenous injection, fentanyl's maximum concentration was first observed in organs like the brain, lungs, and heart, followed by skeletal muscle, and then subcutaneous fat nih.gov. This redistribution from the brain to peripheral tissues is a key factor in the termination of its central effects nih.gov.

The study on N-butylbenzenesulfonamide (NBBS), while not a direct analog, provides a methodological reference for tissue distribution studies. In rats, NBBS was found to distribute rapidly to various tissues, including the brain, liver, kidney, muscle, and adipose tissue, without significant accumulation in any specific organ. The brain-to-blood ratio for NBBS was approximately 2:1 and remained consistent over the experimental period nih.gov.

Tissue Distribution of N-butylbenzenesulfonamide (NBBS) in Rats

| Tissue | Concentration at 15 min (µg/g or µg/mL) | Concentration at 1 hr (µg/g or µg/mL) | Concentration at 4 hr (µg/g or µg/mL) | Concentration at 24 hr (µg/g or µg/mL) |

|---|---|---|---|---|

| Plasma | 0.45 ± 0.08 | 0.12 ± 0.02 | 0.03 ± 0.01 | 0.002 ± 0.001 |

| Brain | 0.92 ± 0.15 | 0.25 ± 0.04 | 0.06 ± 0.01 | 0.004 ± 0.001 |

| Liver | 1.25 ± 0.21 | 0.34 ± 0.06 | 0.08 ± 0.01 | 0.005 ± 0.001 |

| Kidney | 1.10 ± 0.18 | 0.29 ± 0.05 | 0.07 ± 0.01 | 0.005 ± 0.001 |

| Muscle | 0.65 ± 0.11 | 0.18 ± 0.03 | 0.04 ± 0.01 | 0.003 ± 0.001 |

| Adipose | 0.85 ± 0.14 | 0.23 ± 0.04 | 0.05 ± 0.01 | 0.003 ± 0.001 |

Data are presented as mean ± SD. Data sourced from a study in rats following a 1 mg/kg IV dose of [¹³C₆]NBBS nih.gov.

While specific data for this compound is not available in the reviewed literature, the findings for structurally related compounds like fentanyl and its analogs suggest that such a scaffold is conducive to brain penetration. The degree of brain uptake and subsequent tissue distribution can be significantly influenced by substitutions on the piperidine ring and the phenylethyl group, which can alter lipophilicity and interaction with efflux transporters like P-glycoprotein nih.gov.

Emerging Research Directions and Future Perspectives for 4 1 Phenylethyl Piperidine Derivatives

Design and Synthesis of Novel Therapeutic Agents Utilizing the 4-(1-Phenylethyl)piperidine Scaffold

The unique structural features of the this compound core have made it a valuable template for the design of novel therapeutic agents targeting a variety of biological pathways. Researchers have successfully synthesized and evaluated derivatives with potential applications in oncology, neurology, and infectious diseases.

One notable area of investigation is in the development of anticancer agents. For instance, the piperidine (B6355638) derivative 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from a tamoxifen (B1202) scaffold, has shown promise as a dual-acting agent against both estrogen receptor-positive (ER+ve) and estrogen receptor-negative (ER-ve) breast cancer. nih.gov DTPEP has been found to downregulate the PI3K/Akt and PKCα signaling pathways, induce reactive oxygen species (ROS), and trigger caspase-dependent apoptosis in breast cancer cells. nih.gov In prostate cancer, a novel piperidine derivative, compound 17a, has demonstrated the ability to inhibit the proliferation of PC3 cells and induce apoptosis by modulating the expression of BAX, BCL-2, and XIAP proteins. nih.govresearchgate.net

In the realm of neurodegenerative diseases, the this compound scaffold is a key component of ligands designed to interact with specific neural receptors. For example, a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines have been synthesized and evaluated for their affinity to the dopamine (B1211576) D2 receptor, with one derivative showing a high affinity (Ki = 54 nM). nih.gov These compounds serve as valuable probes for mapping the binding sites of these receptors. nih.gov Furthermore, piperine (B192125), a naturally occurring piperidine alkaloid, has shown neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

The synthesis of these derivatives often involves multi-step processes. A common precursor, N-phenethyl-4-piperidinone (NPP), can be prepared from 4-piperidinone and phenethyl bromide. wikipedia.org This intermediate is crucial for the synthesis of various therapeutic agents, including fentanyl and its analogues. wikipedia.orgwikipedia.org

| Compound | Therapeutic Area | Target/Mechanism of Action | Key Findings |

|---|---|---|---|

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Oncology (Breast Cancer) | ERα downregulation; PI3K/Akt-PKCα pathway inhibition | Induces caspase-dependent apoptosis in both ER+ve and ER-ve breast cancer cells. nih.gov |

| Compound 17a | Oncology (Prostate Cancer) | Induces apoptosis via modulation of BAX, BCL-2, and XIAP | Inhibits proliferation of PC3 prostate cancer cells. nih.govresearchgate.net |

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Neurology | Dopamine D2 Receptor Ligand | High affinity for the D2 receptor (Ki = 54 nM). nih.gov |

| Piperine | Neurodegenerative Disease | Antioxidant, anti-inflammatory, anti-apoptotic | Protects dopaminergic neurons in a Parkinson's disease model. nih.gov |

Application of this compound as a Versatile Synthetic Intermediate and Chiral Building Block

The this compound framework serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, most notably in the pharmaceutical industry. Its utility stems from the ability to introduce diverse substituents onto the piperidine ring and the nitrogen atom, allowing for the fine-tuning of pharmacological properties.

A prominent example of its application is in the synthesis of the potent opioid analgesic, fentanyl, and its numerous analogues. wikipedia.orgwikipedia.org The key intermediate, N-phenethyl-4-piperidinone (NPP), is central to this process. wikipedia.org The widely recognized "Siegfried method" involves the reaction of NPP with aniline (B41778), followed by reduction of the resulting imine with sodium borohydride (B1222165) to yield 4-anilino-N-phenethylpiperidine (ANPP). wikipedia.org This intermediate is then acylated with propionyl chloride to produce fentanyl. wikipedia.org The versatility of this synthetic route allows for the creation of a large family of fentanyl-related compounds through the use of different acylating agents and substituted anilines.

Furthermore, the chiral nature of the 1-phenylethyl group allows for the use of this compound derivatives as chiral building blocks in asymmetric synthesis. This is particularly important in drug development, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. The phenylethyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, and can be removed later in the synthetic sequence if desired.

The synthesis of NPP itself can be achieved through various routes, including the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions using a phase transfer catalyst. wikipedia.org An alternative one-pot synthesis involves the direct reaction of phenethylamine (B48288) with methyl acrylate (B77674). google.com

Integration with Omics Technologies for Systems-Level Biological Understanding

While direct studies integrating omics technologies specifically with this compound derivatives are not yet widely reported, the application of these powerful tools represents a significant future direction for understanding the systems-level biological effects of this class of compounds. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by a drug candidate within a biological system. nih.govprnewswire.com

In the context of neuroprotective agents, proteomics could be employed to identify changes in protein expression and post-translational modifications in neuronal cells following treatment with this compound derivatives. This could help to unravel the complex mechanisms underlying their neuroprotective effects. Similarly, metabolomics could be used to assess changes in neurotransmitter levels and other key metabolites in the brain.

The integration of omics data with computational modeling and systems biology approaches will be crucial for interpreting the vast datasets generated and for building predictive models of drug action. nih.gov This will ultimately facilitate a more rational design of next-generation this compound-based therapeutics with improved efficacy and safety profiles.

Exploration of Unconventional Biological Targets and Disease Areas for this compound Derivatives

Beyond the established applications in oncology and neurology, researchers are actively exploring the potential of this compound derivatives against a range of unconventional biological targets and in new disease areas.

One promising area is the development of antiviral agents. Recent studies have investigated new derivatives of N-substituted piperidines for their activity against influenza A virus. nih.govresearchgate.net Several synthesized compounds, including those derived from 1-(2-phenylethyl)-4-hydroxy-4-carboxypiperidine, have shown efficacy against the H1N1 strain in vitro. nih.govresearchgate.net Additionally, a class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication, with some analogues demonstrating micromolar activity against SARS-CoV-2. nih.gov These compounds appear to act on the viral main protease (Mpro). nih.gov

The therapeutic potential of these derivatives in neurodegenerative disorders other than Parkinson's disease is also being explored. For instance, piperidine derivatives are being investigated as potential therapies for Alzheimer's disease. researchgate.netgoogle.com Molecular modeling studies have been used to design new acetylcholinesterase (AChE) inhibitors based on the piperidine scaffold. researchgate.net

Furthermore, the broad biological activity of piperidine-containing compounds suggests that derivatives of this compound may have utility in a variety of other therapeutic areas, such as inflammatory diseases and metabolic disorders. The versatility of the scaffold allows for the generation of large and diverse chemical libraries, which can be screened against a wide range of biological targets to identify novel therapeutic leads.

| Derivative Class | Disease Area | Biological Target/Mechanism | Key Findings |

|---|---|---|---|

| N-substituted piperidine carboxylic acid esters | Infectious Disease (Influenza) | Inhibition of influenza A/H1N1 virus replication | Demonstrated antiviral efficacy in vitro. nih.govresearchgate.net |

| 1,4,4-Trisubstituted piperidines | Infectious Disease (Coronavirus) | Inhibition of SARS-CoV-2 main protease (Mpro) | Micromolar activity against SARS-CoV-2 replication. nih.gov |

| Piperidine-based compounds | Neurodegenerative Disease (Alzheimer's) | Acetylcholinesterase (AChE) inhibition | Proposed as potential new drugs for neurodegenerative disorders. researchgate.net |

Q & A

Q. How does steric hindrance from the 1-phenylethyl group influence the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.